

Spectroscopic Data & Technical Guide: Methyl 4-ethoxybenzoate[1]

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Compound of Interest

Compound Name: Methyl 4-ethoxybenzoate

CAS No.: 23676-08-6

Cat. No.: B1676428

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Executive Summary

Methyl 4-ethoxybenzoate (CAS: 23676-08-6) is a para-substituted aromatic ester widely utilized as a fine chemical intermediate in the synthesis of pharmaceuticals (e.g., local anesthetics, COX inhibitors) and liquid crystal mesogens.[1] Structurally, it features a donor-acceptor electronic push-pull system, with the ethoxy group acting as a strong

-donor and the methyl ester as a

-acceptor.

This guide provides a rigorous spectroscopic characterization (NMR, IR, MS) and a validated synthesis protocol, designed for researchers requiring high-purity standards for analytical benchmarking or synthetic applications.

Structural Context & Electronic Properties

Understanding the electronic environment is prerequisite to interpreting the spectroscopic data. [2] The molecule belongs to the

point group (assuming planar conformation).

- **Electronic Push-Pull:** The C4-ethoxy oxygen donates electron density into the ring via resonance (+M effect), significantly shielding the ortho protons (H3/H5) and carbons. Conversely, the C1-carbonyl withdraws density (-M, -I), deshielding the H2/H6 protons.
- **Spin System:** The aromatic protons form an AA'BB' spin system, often appearing as a pair of "roofed" doublets in lower-field NMR, characteristic of 1,4-disubstitution.

Experimental Protocol: Synthesis & Purification

While Fischer esterification of 4-ethoxybenzoic acid is possible, the Williamson Ether Synthesis starting from methyl 4-hydroxybenzoate is preferred for generating high-purity standards as it avoids potential transesterification side-products.[2]

Protocol: O-Alkylation of Methyl 4-hydroxybenzoate

Reagents:

- Methyl 4-hydroxybenzoate (1.0 eq)
- Ethyl Iodide (1.2 eq) [Alternative: Ethyl Bromide]
- Potassium Carbonate (, anhydrous, 2.0 eq)
- Solvent: Acetone (Reagent grade, dried) or DMF (for faster kinetics)

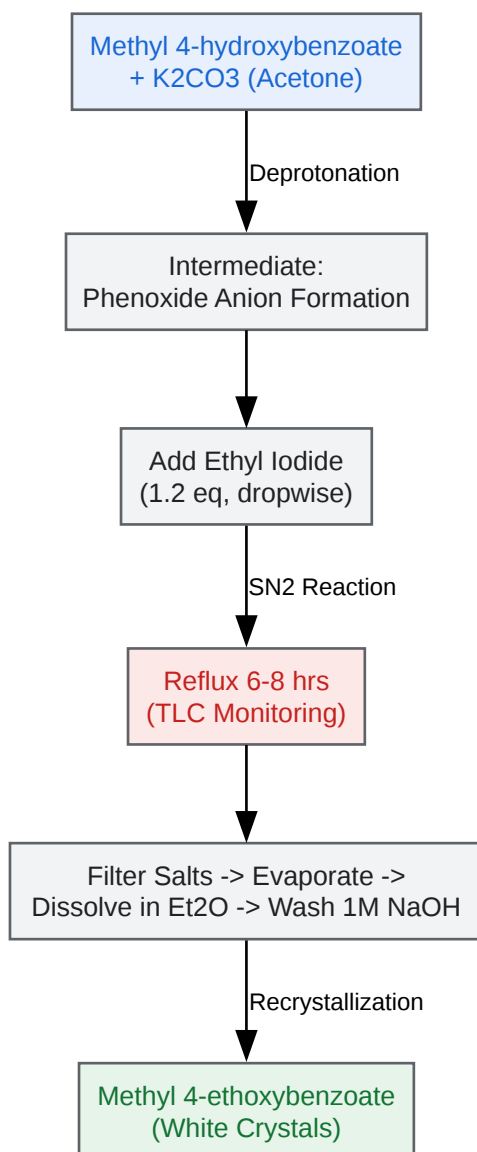
Step-by-Step Methodology:

- **Activation:** Charge a round-bottom flask with Methyl 4-hydroxybenzoate and anhydrous in acetone. Stir at room temperature for 15 minutes to generate the phenoxide anion.
- **Alkylation:** Add Ethyl Iodide dropwise via syringe to the stirring suspension.
- **Reflux:** Heat the mixture to reflux (

C for acetone) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 4:1) until the starting phenol () disappears and the product () dominates.

- Workup: Cool to room temperature. Filter off the inorganic salts (). Concentrate the filtrate in vacuo.
- Purification: Dissolve the residue in [ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">](#), wash with 1M (to remove unreacted phenol), then brine. Dry over [. \[3\]](#)
- Crystallization: Recrystallize from hot ethanol/water or hexanes to yield white crystalline needles (mp: 36–38°C).

Workflow Diagram



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Figure 1: Validated synthetic workflow for the preparation of **Methyl 4-ethoxybenzoate** via Williamson ether synthesis.[4]

Spectroscopic Characterization

A. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the ester carbonyl and the ether linkage.[2] The conjugation of the carbonyl with the aromatic ring lowers the stretching frequency compared to aliphatic esters.

Functional Group	Wavenumber (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">)	Assignment / Notes
C=O Stretch	1710 – 1718	Ester carbonyl (Conjugated). Strong, sharp.
C=C Stretch	1606, 1510, 1580	Aromatic ring breathing modes.
C-O Stretch	1250 – 1280	Asymmetric C-O-C stretch (Aryl alkyl ether).[2] Strong.
C-H Stretch	2980 – 2900	Aliphatic C-H (Methyl/Ethyl).[2]
C-H Bend	~1390, 1470	Methyl/Methylene deformations.[2]

B. Nuclear Magnetic Resonance (NMR)

Data reported for ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

at 298 K. Chemical shifts (

) are in ppm relative to TMS.

¹H NMR Data (400 MHz,

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The spectrum displays a classic para-substituted pattern and distinct ethyl/methyl signals.

Shift (ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment	Structural Logic
7.98	Doublet (d)	2H	8.8	Ar-H2, H6	Ortho to EWG (C=O). Deshielded.
6.90	Doublet (d)	2H	8.8	Ar-H3, H5	Ortho to EDG (OEt). Shielded.
4.08	Quartet (q)	2H	7.0	-O-CH -CH	Deshielded by Oxygen.
3.88	Singlet (s)	3H	-	-COO-CH ₃	Methyl ester singlet.

1.42	Triplet (t)	3H	7.0	-O- CHngcontent- ng- c3230145110 ="" _ngghost- ng- c1768664871 ="" class="inline ng-star- inserted"> -CH	Terminal methyl.
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C NMR Data (100 MHz,

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Carbon assignments confirm the electronic environment. Note the significant chemical shift difference between the two oxygen-bound carbons (~63 ppm vs ~52 ppm).

Shift (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ppm)	Type	Assignment	Notes
166.9	Quaternary (C)	C=O	Carbonyl carbon.
162.8	Quaternary (C)	Ar-C4	Attached to Ethoxy (Ipsa).[2] Highly deshielded.
131.5	Methine (CH)	Ar-C2, C6	Ortho to Carbonyl.[2]
122.5	Quaternary (C)	Ar-C1	Attached to Carbonyl (Ipsa).[2]
114.0	Methine (CH)	Ar-C3, C5	Ortho to Ethoxy.[2]
63.6	Methylene (CHngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">)	-O-CH -	Ethoxy methylene.
51.8	Methyl (CHngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">)	-COO-CH	Ester methyl.

14.7	Methyl (CH ₃) _ngghost-ng-c1768664871="" class="inline ng-star- inserted">)	-CH -CH	Ethoxy methyl.
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C. Mass Spectrometry (EI-MS)

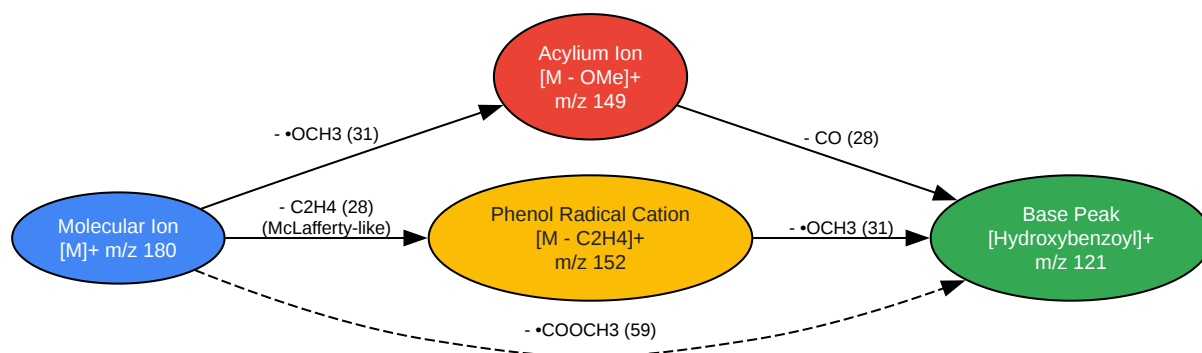
Ionization Mode: Electron Impact (70 eV).^[2] Molecular Ion (ngcontent-ng-c3230145110=""
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): m/z 180.^[1]

The fragmentation pattern is diagnostic for alkoxybenzoates.^[2] The primary pathways involve the loss of the alkoxy side chain and the ester functionality.

m/z	Intensity	Fragment Ion	Mechanism
180	Significant	ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">	Molecular Ion ().
152	High	ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">	Loss of Ethylene () via McLafferty-like rearrangement from the ethoxy group. Forms the radical cation of methyl 4-hydroxybenzoate.
149	Moderate	ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">	Loss of Methoxy radical () from the ester. Forms the acylium ion.
121	Base Peak	ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">	Loss of Carbomethoxy radical () OR sequential loss of of then . Likely the 4-hydroxybenzoyl cation.[2]

Fragmentation Logic Diagram



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Figure 2: Electron Impact (EI) fragmentation pathways.[5] The transition from m/z 180 to 152 (loss of ethylene) is characteristic of ethyl ethers.

Quality Control & Impurity Profiling

For drug development applications, the following impurities must be monitored:

- Methyl 4-hydroxybenzoate: Starting material.[2][4] Detectable by broad singlet OH peak (~6.0-7.0 ppm) in ngcontent-ng-c3230145110="" _ngghost-ng-c1768664871="" class="inline ng-star-inserted">

NMR or IR stretch at ~3300 cm

- 4-Ethoxybenzoic acid: Hydrolysis product.[2] Detectable by broad COOH proton (~11-13 ppm) or shift in C=O IR stretch.
- Ethyl 4-ethoxybenzoate: Transesterification byproduct (if ethanol is used in workup/crystallization).[2] Detectable by two sets of ethyl signals in NMR.

References

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